molecular formula C16H18FNO3S B5400338 N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzenesulfonamide

N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzenesulfonamide

Cat. No. B5400338
M. Wt: 323.4 g/mol
InChI Key: KQTASANWCJBEBT-UHFFFAOYSA-N
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Description

“N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzenesulfonamide” is a chemical compound that appears to contain a sulfonamide group, a fluorobenzene group, and an ethoxyphenyl group . Sulfonamides are a group of compounds known for their antibiotic properties, fluorobenzenes are aromatic compounds that contain a fluorine atom, and ethoxyphenyl groups contain an ether linkage .


Molecular Structure Analysis

The molecular structure of this compound would consist of a sulfonamide group attached to a 4-fluorobenzene ring, with an ethoxyphenyl group also attached to the nitrogen of the sulfonamide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and purity. Some properties that could be relevant include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Organic Synthesis and Chemical Reactions

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Sulfonamides, for example, are known to inhibit bacterial growth by interfering with the synthesis of folic acid .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper disposal methods .

properties

IUPAC Name

N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3S/c1-3-21-15-8-4-13(5-9-15)12(2)18-22(19,20)16-10-6-14(17)7-11-16/h4-12,18H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTASANWCJBEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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